2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S2/c1-3-14-5-8-16(9-6-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-15-7-4-13(2)17(22)10-15/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWIJEAUYSPTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure
The compound features a unique combination of functional groups:
- A pyrimidine ring , which is known for its role in various biological systems.
- A sulfonyl group that enhances solubility and reactivity.
- A thioacetamide moiety , which can influence the compound's interaction with biological targets.
Synthesis
The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Pyrimidine Ring : Using condensation reactions with urea derivatives.
- Introduction of the Sulfonyl Group : Achieved through sulfonation reactions.
- Thioacetamide Formation : By reacting intermediates with thioacetic acid.
- Final Coupling : Combining the pyrimidine derivative with an amine to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. Preliminary studies suggest it may exhibit:
- Anticancer Properties : Potential inhibition of cancer cell proliferation.
- Antimicrobial Activity : Possible effects against bacterial and fungal strains.
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. For example, compounds structurally related to our target have demonstrated IC50 values in the low micromolar range against multiple cancer types .
- Antimicrobial Effects :
- Enzyme Inhibition :
Comparative Analysis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidinone ring and thioether group exhibit nucleophilic substitution reactivity. Key observations include:
a. Thioether Sulfur Reactivity
The sulfur atom in the thioether linkage (C–S–C) undergoes nucleophilic displacement under alkaline conditions. For example:
-
Reaction with amines (e.g., piperidine) yields substituted pyrimidinone derivatives via C–S bond cleavage .
-
Halogenation with iodine in DMF replaces the thioether group with iodine, forming 2-iodopyrimidinone intermediates .
b. Pyrimidinone Ring Substitutions
The electron-deficient pyrimidinone ring facilitates substitutions at the C-5 position (adjacent to the sulfonyl group):
-
Nitration using HNO₃/H₂SO₄ introduces nitro groups at C-5, enhancing electrophilicity for further functionalization .
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Heck) enable aryl/alkenyl group introduction .
Hydrolysis Reactions
Labile bonds in the molecule undergo hydrolysis under specific conditions:
Oxidation-Reduction Pathways
a. Sulfur Oxidation
The thioether sulfur is susceptible to oxidation:
b. Pyrimidinone Ring Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidinone ring to dihydropyrimidine, altering conformational flexibility .
Coupling Reactions
The acetamide’s NH group participates in coupling reactions:
-
HATU-mediated amide bond formation : Links to carboxylic acids, forming bis-amide derivatives .
-
Mitsunobu reaction : Converts secondary alcohols to ethers using DEAD/PPh₃ .
Interaction with Biological Targets
While primarily synthetic, the compound interacts enzymatically via:
-
Thymidylate synthase inhibition : Competes with dUMP for binding, disrupting DNA synthesis.
-
Dihydrofolate reductase binding : Stabilizes the NADPH-cofactor complex, reducing folate metabolism.
Comparative Reactivity with Analogues
Reactivity trends for structurally related compounds:
Comparison with Similar Compounds
Core Pyrimidinone Modifications
Target Compound :
- (881275-48-5): 5-Position: Cyano group (strong electron-withdrawing, smaller steric profile). 2-Position: Thioacetamide linked to 4-fluorophenyl (simpler aryl group with lower steric hindrance). Key Difference: The cyano group may reduce solubility compared to sulfonyl but improve membrane permeability.
Aryl Substituent Variations
Melting Points and Yields
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| Target Compound | N/A | N/A |
| (5.15) | 60 | 224–226 |
| (5.6) | 80 | 230–232 |
| (585551-77-5) | N/A | N/A |
- Synthetic Efficiency: ’s 80% yield suggests optimized conditions for dichlorophenyl derivatives, possibly due to stabilized intermediates. Lower yields in (60%) may reflect steric challenges with phenoxyphenyl groups.
Spectroscopic and Analytical Data
- (5.15): ¹H NMR: δ 12.45 (NH-3), 10.08 (NHCO), similar hydrogen bonding but with distinct aromatic splitting due to phenoxyphenyl.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how is its purity validated?
- Answer : Synthesis typically involves nucleophilic substitution at the pyrimidinone thiol group. For example, refluxing intermediates (e.g., 6-oxo-1,6-dihydropyrimidine derivatives) with thioacetamide precursors in ethanol or DMSO under basic conditions (e.g., sodium acetate) yields the target compound . Purification via recrystallization (ethanol-dioxane mixtures) or column chromatography is standard. Purity is validated using:
- 1H NMR (e.g., δ 12.50 ppm for NH protons, δ 4.12 ppm for SCH2 groups) .
- Elemental analysis (C, N, S content; deviations >0.3% require re-purification) .
- HPLC (>95% purity threshold) .
Q. How can researchers address low crystallinity during purification?
- Answer : Low crystallinity may arise from solvent polarity mismatches. Optimize by:
- Testing solvent mixtures (e.g., ethanol-dioxane 1:2) .
- Gradual cooling of saturated solutions.
- Using seed crystals or gradient recrystallization .
Q. What spectroscopic techniques are critical for structural confirmation?
- Answer :
- 1H NMR in DMSO-d6 to detect NH protons (δ 10.08–12.50 ppm) and aromatic/alkyl groups .
- Mass spectrometry (e.g., [M+H]+ peaks at m/z 344.21) to confirm molecular weight .
- FT-IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .
Advanced Research Questions
Q. How can discrepancies between calculated and observed elemental analysis data be resolved?
- Answer : Discrepancies (e.g., C% ±0.3%) suggest incomplete purification or hygroscopicity. Mitigate by:
- Re-crystallizing with anhydrous solvents.
- Using alternative methods (e.g., combustion analysis coupled with mass spectrometry) .
- Verifying stoichiometry via X-ray crystallography .
Q. What strategies optimize sulfonylation and thioether bond formation in this compound?
- Answer :
- Sulfonylation : Use 4-ethylbenzenesulfonyl chloride in DMF with catalytic DMAP at 0–5°C to minimize side reactions .
- Thioether linkage : Employ thiourea or NaSH under inert atmosphere (N2/Ar) to prevent oxidation .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Answer : Focus on modifying:
- Sulfonyl group : Replace 4-ethylphenyl with electron-withdrawing groups (e.g., nitro) to assess solubility/bioactivity .
- Thioether linker : Substitute with selenoether or oxygen analogs to study bond flexibility .
- Validate changes using in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Q. What experimental approaches resolve conflicting NMR data (e.g., unexpected proton splitting)?
- Answer : Contradictions may arise from tautomerism or solvent effects. Use:
- 2D NMR (COSY, HSQC) to assign overlapping peaks .
- Variable-temperature NMR to identify dynamic equilibria .
- Deuterated solvents with varying polarities (e.g., CDCl3 vs. DMSO-d6) .
Q. How can stability under physiological conditions be evaluated for biological studies?
- Answer : Conduct accelerated stability tests:
- pH variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Oxidative stress : Expose to H2O2 (0.3% v/v) and analyze by LC-MS for sulfoxide byproducts .
- Thermal stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity via PXRD .
Methodological Notes
- Key Evidence : Synthesis (), structural analysis (), and biological testing () methodologies are derived from peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) and PubChem.
- Advanced Techniques : HSQC, LC-MS, and PXRD are emphasized for rigorous validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
